Tert-butyl 6-(1H-pyrazol-5-ylmethylamino)-1,4-oxazepane-4-carboxylate
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Description
The compound “(3-tert-Butyl-1h-pyrazol-5-yl)methylamine hydrochloride” is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . It has a molecular weight of 153.23 .
Synthesis Analysis
An efficient one-pot two-step synthesis of a related compound, “3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine”, was reported. This was achieved by a solvent-free condensation/reduction reaction sequence starting from “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and "p-methoxybenzaldehyde" .
Molecular Structure Analysis
The molecular structure of “(3-tert-Butyl-1h-pyrazol-5-yl)methylamine hydrochloride” is characterized by a phenyl group linked to one nitrogen atom of a urea group .
Chemical Reactions Analysis
The one-pot reductive amination of “3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine” and “p-methoxybenzaldehyde” proceeded by the formation in situ of the “N-(5-pyrazolyl)imine” as a key synthetic intermediate of other valuable pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compound “(3-tert-Butyl-1h-pyrazol-5-yl)methylamine hydrochloride” include a molecular weight of 153.23 and a storage temperature of 28 C .
Mechanism of Action
While the specific mechanism of action for “Tert-butyl 6-(1H-pyrazol-5-ylmethylamino)-1,4-oxazepane-4-carboxylate” is not available, a related compound, “N-(3-TERT-BUTYL-1H-PYRAZOL-5-YL)-N’-{4-CHLORO-3-[(PYRIDIN-3-YLOXY)METHYL]PHENYL}UREA”, has been found to target Mitogen-activated protein kinase 14 .
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 6-(1H-pyrazol-5-ylmethylamino)-1,4-oxazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)21-13(19)18-6-7-20-10-12(9-18)15-8-11-4-5-16-17-11/h4-5,12,15H,6-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGOZLKVVYFWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)NCC2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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